2-Chlor-N-(4-(Piperidin-1-yl)phenyl)propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

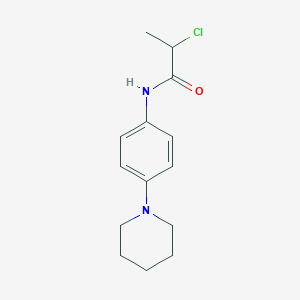

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 g/mol . This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a propanamide moiety with a chlorine atom at the second position .

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide has several applications in scientific research, including:

Wirkmechanismus

Mode of Action

The compound’s structure, which includes a piperidine ring, suggests it may act as a ligand for certain receptors or enzymes . The exact interactions and resulting changes would depend on the specific targets, which are currently unknown .

Biochemical Pathways

Tertiary aliphatic amines, such as those found in the compound’s structure, are known to be biotransformed into tertiary amine oxides . This suggests that the compound may be involved in metabolic pathways related to amine oxidation .

Pharmacokinetics

The compound’s molecular weight (30323) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The compound’s potential interaction with proteins or enzymes suggests it may influence cellular processes or signaling pathways .

Vorbereitungsmethoden

The synthesis of 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-(piperidin-1-yl)aniline with 2-chloropropanoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction:

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide can be compared with other similar compounds such as:

2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide: This compound has a sulfonyl group instead of a simple phenyl group, which may alter its chemical and biological properties.

2-Chloro-N-(4-piperidin-1-ylphenyl)propanamide hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability characteristics.

Biologische Aktivität

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide is a synthetic organic compound with significant biological activity. Its structure includes a chloro group and a piperidine ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 270.77 g/mol

- CAS Number : 1170148-51-2

The biological activity of 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide is primarily attributed to its interactions with specific receptors and enzymes in the body. Similar compounds have been shown to act as antagonists at the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) .

Target Receptors

-

Vanilloid Receptor 1 (TRPV1) :

- Involved in pain sensation and inflammatory responses.

- Compounds that target TRPV1 can modulate pain pathways, offering potential analgesic effects.

-

Insulin-like Growth Factor 1 Receptor (IGF-1R) :

- Plays a crucial role in cell growth and development.

- Modulation of IGF-1R can influence metabolic processes and has implications in cancer biology.

Antioxidative and Antibacterial Properties

Research indicates that similar compounds exhibit antioxidative and antibacterial activities. These properties are essential for therapeutic applications in various diseases, including infections and oxidative stress-related disorders .

Case Studies

A study examining the structure-activity relationship (SAR) of DPP-4 inhibitors highlighted the significance of substituents like chlorine in enhancing biological activity. The study suggested that modifications to the piperidine ring could improve binding affinity to target receptors, thereby increasing therapeutic efficacy against type 2 diabetes .

Research Findings

Potential Therapeutic Applications

Given its biological activity, 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide holds promise for various therapeutic applications:

- Pain Management : By targeting TRPV1, it may serve as an analgesic agent.

- Diabetes Treatment : Its modulation of IGF-1R suggests potential use as a DPP-4 inhibitor for managing blood glucose levels.

- Antimicrobial Agent : Its antibacterial properties could be harnessed in developing new antibiotics.

Eigenschaften

IUPAC Name |

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZARYMCMQUDUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.